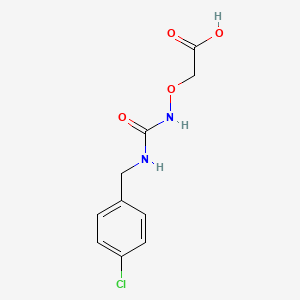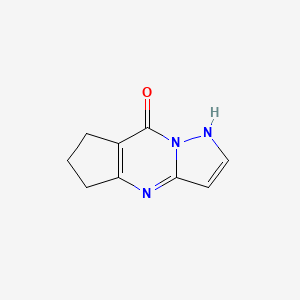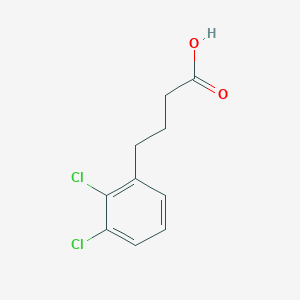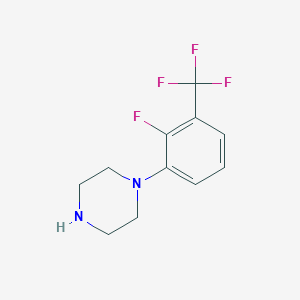
1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine
Vue d'ensemble
Description
1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety
Méthodes De Préparation
The synthesis of 1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired piperazine derivative . Another approach involves the Ugi reaction, which is a multicomponent reaction that allows for the efficient synthesis of piperazine derivatives . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Applications De Recherche Scientifique
1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. The compound is known to interact with various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its fluorinated groups enhance its binding affinity to biological targets, making it a potent compound for therapeutic applications .
Comparaison Avec Des Composés Similaires
1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)phenyl]piperazine: This compound also contains a trifluoromethyl group but differs in the position of the fluorine atom.
1-(2-Trifluoromethylphenyl)piperazine: Similar to the compound , this derivative has applications in forensic chemistry and toxicology.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: This compound is used in organic synthesis and has applications in the development of pharmaceuticals and agrochemicals.
The unique combination of a fluorine atom and a trifluoromethyl group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12F4N2 |
|---|---|
Poids moléculaire |
248.22 g/mol |
Nom IUPAC |
1-[2-fluoro-3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12F4N2/c12-10-8(11(13,14)15)2-1-3-9(10)17-6-4-16-5-7-17/h1-3,16H,4-7H2 |
Clé InChI |
YFNKATBJXGBNSF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=CC(=C2F)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-[4-(benzyloxy)anilino]but-2-enoate](/img/structure/B8453940.png)
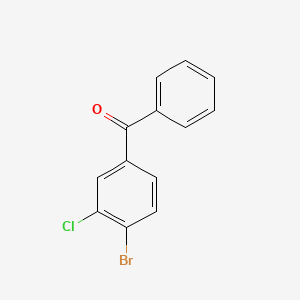
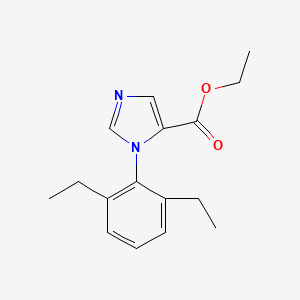

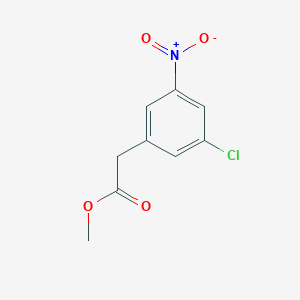
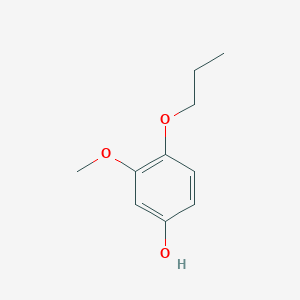
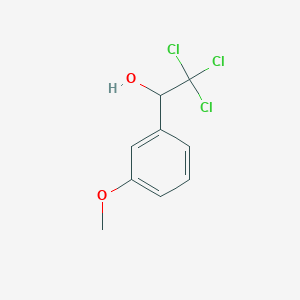
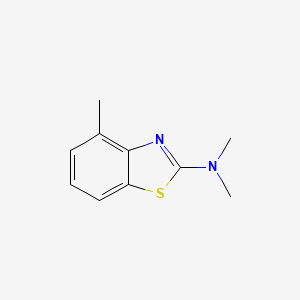
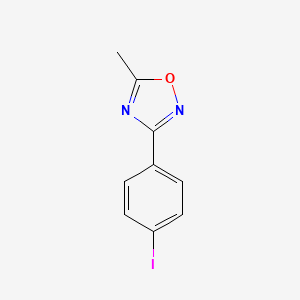
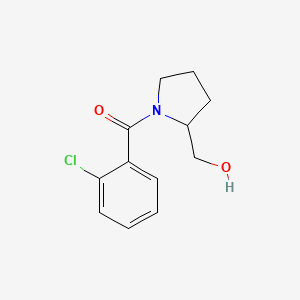
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-phenylpiperazine](/img/structure/B8454022.png)
